molecular formula C19H24N2O3 B11390725 3-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

3-ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11390725
M. Wt: 328.4 g/mol
InChI Key: JSEFPADDBUQKMT-UHFFFAOYSA-N
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Description

3-Ethoxy-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide: is a synthetic organic compound with the following structural formula:

C16H21N2O3\text{C}_{16}\text{H}_{21}\text{N}_2\text{O}_3 C16​H21​N2​O3​

It contains an ethoxy group, a furan ring, a pyrrolidine ring, and a benzamide moiety. The compound’s systematic name reflects its substituents and functional groups.

Preparation Methods

Synthetic Routes::

    Ethyl 3-(furan-2-yl)propionate:

    Amide Formation:

Industrial Production:: The industrial-scale synthesis typically involves optimized conditions for high yield and purity.

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The primary product is the target compound itself.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).

    Medicine: May have pharmacological applications (requires further research).

    Industry: Flavor and fragrance industry (e.g., as a fruity or pineapple note).

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of furan, pyrrolidine, and benzamide motifs sets it apart.

    Similar Compounds: None listed in the available data.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

3-ethoxy-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C19H24N2O3/c1-2-23-16-8-5-7-15(13-16)19(22)20-14-17(18-9-6-12-24-18)21-10-3-4-11-21/h5-9,12-13,17H,2-4,10-11,14H2,1H3,(H,20,22)

InChI Key

JSEFPADDBUQKMT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

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